molecular formula C11H12BrIO2 B13086614 3-[(2-Bromophenyl)methoxy]-4-iodooxolane

3-[(2-Bromophenyl)methoxy]-4-iodooxolane

Katalognummer: B13086614
Molekulargewicht: 383.02 g/mol
InChI-Schlüssel: YUCZKGIOENTBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Bromophenyl)methoxy]-4-iodooxolane (CAS: 1600699-82-8) is a halogenated oxolane derivative featuring a bromine atom at the ortho position of the phenyl ring and an iodine atom at the 4-position of the oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₁H₁₂BrIO₂, with a molecular weight of approximately 383.02 g/mol (inferred from the para-substituted analog in ). The compound’s structure combines aromatic and cyclic ether moieties, making it a candidate for applications in medicinal chemistry (e.g., as a building block for kinase inhibitors) or materials science.

Eigenschaften

Molekularformel

C11H12BrIO2

Molekulargewicht

383.02 g/mol

IUPAC-Name

3-[(2-bromophenyl)methoxy]-4-iodooxolane

InChI

InChI=1S/C11H12BrIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2

InChI-Schlüssel

YUCZKGIOENTBNS-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CO1)I)OCC2=CC=CC=C2Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves a multi-step process. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the bromophenyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Bromophenyl)methoxy]-4-iodooxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxolane derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolane derivatives, while oxidation and reduction reactions can produce different oxolane compounds with altered functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(2-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The bromophenyl and iodooxolane groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-[(2-Bromophenyl)methoxy]-4-iodooxolane 1600699-82-8 C₁₁H₁₂BrIO₂ ~383.02 Ortho-bromophenyl, oxolane backbone
3-[(4-Bromophenyl)methoxy]-4-iodooxolane 1592748-73-6 C₁₁H₁₂BrIO₂ 383.02 Para-bromophenyl; reduced steric hindrance
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane 1600699-82-8* C₁₁H₁₂FIO₂ ~346.12 Fluorine substituent; higher electronegativity
2-(4-(2-Bromoethoxy)-2-iodophenyl)-2-methyl-1,3-dioxolane 1448715-63-6 C₁₂H₁₄BrIO₃ 413.05 Bromoethoxy chain; 1,3-dioxolane ring
2-[2-(4-Bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane 2142217-40-9 C₁₂H₁₅BrO₄ 303.15 Phenoxyethyl group; additional methoxy

Note: CAS for the fluoro analog is inferred from .

Key Findings:

Ortho-substituted halogens (e.g., bromine in the target compound) may hinder rotation, creating conformational rigidity that impacts binding in biological systems .

Halogen Effects :

  • Replacing bromine with fluorine (CAS 1600699-82-8) reduces molecular weight by ~36.9 g/mol and increases electronegativity, which could alter hydrogen-bonding interactions or metabolic stability in drug design .

Phenoxyethyl-linked compounds (e.g., CAS 2142217-40-9) exhibit extended alkyl chains, increasing lipophilicity and possibly improving membrane permeability in pharmacological contexts .

Commercial Availability and Research Use

  • The target compound is supplied by 2 vendors (), suggesting niche research applications, whereas the para-bromo analog () is more widely available .
  • Dioxolane derivatives () are marketed for nucleic acid synthesis (e.g., phosphoramidites), indicating divergent applications compared to oxolanes .

Biologische Aktivität

3-[(2-Bromophenyl)methoxy]-4-iodooxolane is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological profile, and the mechanisms underlying its activity, particularly in the context of cancer treatment and antimicrobial properties.

Synthesis

The synthesis of 3-[(2-Bromophenyl)methoxy]-4-iodooxolane typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving halogenation and etherification reactions. The structural confirmation is often achieved through spectroscopic methods such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing halogenated phenyl groups have been evaluated for their efficacy against various cancer cell lines. In particular, compounds with methoxy substitutions have demonstrated notable cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453.

Table 1: Cytotoxicity of Related Compounds Against Breast Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
4cMCF-715Induced apoptosis
4jMDA-MB-45320DNA enzyme inhibition
3bMCF-10A (non-cancer)>50No significant effect

The mechanism of action for these compounds often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to estrogen receptors, which are critical in breast cancer progression .

Antimicrobial Activity

In addition to anticancer properties, 3-[(2-Bromophenyl)methoxy]-4-iodooxolane may also exhibit antimicrobial activity. Similar oxolane derivatives have been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus125 µg/mL
Compound BEscherichia coli250 µg/mL
Compound CPseudomonas aeruginosa500 µg/mL

These studies indicate that compounds with methoxy and bromophenyl substitutions can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents against infections .

Case Studies

A specific case study involving a derivative structurally related to 3-[(2-Bromophenyl)methoxy]-4-iodooxolane highlighted its effectiveness in inhibiting cell viability in vitro. The study reported that the compound exhibited a dose-dependent response in breast cancer cells, leading to increased apoptosis rates compared to untreated controls.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-[(2-Bromophenyl)methoxy]-4-iodooxolane?

Answer:
The synthesis of bromo- and iodo-substituted oxolane derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • Stepwise functionalization : Introduce the 2-bromophenylmethoxy group via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in DMF), followed by iodination at the 4-position using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) .
  • Validation : Confirm regioselectivity via ¹H NMR (e.g., coupling constants for oxolane protons) and LC-MS to verify molecular weight .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in 3-[(2-Bromophenyl)methoxy]-4-iodooxolane?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

  • Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br, I).
  • Refinement : Employ SHELXL for structure refinement, leveraging constraints for bond lengths (C-Br: ~1.89 Å; C-I: ~2.10 Å) and angles. Hydrogen-bonding networks (e.g., C-H···O interactions) can be analyzed using Mercury software .
  • Contradiction mitigation : If experimental data conflicts with computational models (e.g., DFT-optimized geometries), prioritize SC-XRD-derived torsion angles and validate via Hirshfeld surface analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and stability?

Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., oxolane ring protons at δ 3.5–4.5 ppm; aromatic protons from the 2-bromophenyl group at δ 7.2–7.8 ppm) .
  • LC-MS (ESI+) : Confirm molecular ion peaks ([M+H]⁺) and monitor degradation products under stress conditions (e.g., heat, light).
  • FT-IR : Track key functional groups (C-O-C stretch at ~1100 cm⁻¹; C-Br stretch at ~600 cm⁻¹) .

Advanced: How do steric and electronic effects influence the reactivity of the iodo substituent in cross-coupling reactions?

Answer:

  • Steric hindrance : The bulky 2-bromophenylmethoxy group may slow oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic effects : The electron-withdrawing bromo group activates the oxolane ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) can predict charge distribution and reactive sites .

Basic: What biological screening assays are suitable for preliminary evaluation of this compound?

Answer:

  • Antimicrobial activity : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) via MTT assay, comparing IC₅₀ values to controls like cisplatin .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility or co-crystal design?

Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict supramolecular interactions. For example, C-H···O bonds may dominate, suggesting poor aqueous solubility but potential for co-crystals with carboxylic acids .
  • Co-crystal screening : Use solvent-drop grinding with pharmaceutically relevant co-formers (e.g., succinic acid) and validate via PXRD .

Basic: What precautions are required for handling this compound’s halogenated moieties?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent degradation of the iodo group.
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal to avoid environmental contamination .

Advanced: How can conflicting biological activity data be resolved across different assay platforms?

Answer:

  • Dose-response validation : Replicate assays (e.g., glucose uptake in 3T3-L1 adipocytes ) with stricter controls (e.g., AMPK inhibitors) to isolate mechanisms.
  • Orthogonal assays : Compare results from fluorescence-based (e.g., Alamar Blue) and luminescence-based (e.g., CellTiter-Glo) viability assays to rule out interference from the compound’s absorbance .

Basic: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate LogP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood.
  • Docking studies : Autodock Vina can model interactions with targets like PPARγ or AMPK, guided by structural analogs from PubChem .

Advanced: How does the oxolane ring’s conformation affect intermolecular interactions in solid-state vs. solution-phase?

Answer:

  • Solution-phase (NMR) : Compare NOESY/ROESY data to identify transient conformations (e.g., chair vs. boat).
  • Solid-state (SC-XRD) : Analyze puckering parameters (Cremer-Pople) to correlate ring distortion with packing efficiency. For example, a flattened chair conformation may enhance π-stacking with aromatic co-formers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.